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Compound of Interest

Compound Name: Vidofludimus

Cat. No.: B1684499

For researchers, scientists, and drug development professionals, understanding the selectivity
of a drug candidate is paramount. Vidofludimus, a novel inmunomodulatory compound, has
demonstrated a notable selectivity for its primary target, dihydroorotate dehydrogenase
(DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This high selectivity is a
critical attribute, potentially minimizing off-target effects and contributing to a favorable safety
profile.

Vidofludimus is an orally available small molecule that potently inhibits human DHODH.[1]
This inhibition curtails the proliferation of rapidly dividing cells, such as activated lymphocytes,
which are heavily reliant on the de novo synthesis of pyrimidines for DNA and RNA production.
[2] Unlike broader immunosuppressants, this targeted action is believed to spare other cells,
thereby reducing the risk of generalized immunosuppression.[3]

Clinical and preclinical data indicate that Vidofludimus's favorable safety profile, characterized
by a low incidence of adverse effects like diarrhea, alopecia, and neutropenia, may be
attributed to its high selectivity for DHODH and a lack of significant off-target activities.[4][5]
Notably, Vidofludimus has been tested against a panel of over 100 protein kinases and was
found to have no significant off-target effects, a clear distinction from some other DHODH
inhibitors.[4]

Comparative Selectivity of Vidofludimus

The following table summarizes the available quantitative data on the selectivity of
Vidofludimus for DHODH and its activity against other tested proteins.
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IC50 / EC50 / Fold

Target Species o Reference
Kd Selectivity
~134 - 160 nM
DHODH Human - [1]
(IC50)
7.5-fold less
DHODH Rat - potent than [6]
human
64.4-fold less
DHODH Mouse - potent than [6]
human
Nurrl (NR4A2) Human ~0.4 uM (EC50) - [7]
>7-fold more
NOR1 (NR4A3) Human ~2.9 uM (EC50) [7]
potent on Nurrl
>7-fold more
Nur77 (NR4A1) Human ~3.1 uM (EC50) [7]

potent on Nurrl

No significant off-
] ] Not publicly target effects
Various Kinases Human ) ] [4]
available reported against

>100 kinases

Signaling Pathway and Mechanism of Action

Vidofludimus exerts its immunomodulatory effects primarily through the inhibition of DHODH.
This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is
essential for the production of nucleotides required for DNA and RNA synthesis in proliferating
cells.
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DHODH signaling pathway and Vidofludimus inhibition.

Experimental Protocols
DHODH Enzyme Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound
against DHODH.

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a dye,
2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction

is proportional to DHODH activity.

Materials:

Recombinant human DHODH enzyme

o Dihydroorotate (DHO) - substrate

e Coenzyme Q10 - cofactor

e 2,6-dichloroindophenol (DCIP) - electron acceptor
o Tris-HCI buffer (pH 8.0)

e Triton X-100

e Test compound (e.g., Vidofludimus)

e Microplate reader
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Procedure:

Prepare a reaction buffer containing Tris-HCI, KCI, Coenzyme Q10, and Triton X-100.

e Pre-incubate the recombinant human DHODH enzyme with various concentrations of the
test compound (or vehicle control) in the reaction buffer for 30 minutes at 25°C.

e Add DCIP to the enzyme-inhibitor mixture.
« Initiate the reaction by adding the substrate, dihydroorotic acid.

e Immediately measure the decrease in absorbance at 650 nm over time (e.g., for 10 minutes)
using a microplate reader.[8]

e The rate of reaction is calculated from the linear phase of the absorbance curve.

e The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is
determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.

Kinase Selectivity Profiling (General Protocol)

While specific data for Vidofludimus is not public, this protocol outlines a standard approach
for assessing the selectivity of a compound against a panel of protein kinases.

Principle: The activity of a large number of kinases is measured in the presence of the test
compound to identify any off-target inhibition. Radiometric assays, such as the 3P-ATP filter
binding assay, are considered a gold standard.

Materials:
o A panel of purified, active protein kinases
o Specific substrate peptides/proteins for each kinase

o [y-P]ATP
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Assay buffer (typically contains MgClz, ATP, and other components required for kinase
activity)

Test compound
Phosphocellulose filter plates

Scintillation counter

Procedure:

Dispense the test compound at various concentrations into the wells of a microplate.
Add the specific kinase and its corresponding substrate to the wells.
Initiate the kinase reaction by adding [y-33P]ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for
substrate phosphorylation.

Stop the reaction (e.g., by adding phosphoric acid).

Transfer the reaction mixture to a phosphocellulose filter plate, which binds the
phosphorylated substrate.

Wash the filter plate to remove unincorporated [y-33P]ATP.
Measure the amount of radioactivity retained on the filter using a scintillation counter.

The percentage of inhibition for each kinase is calculated by comparing the radioactivity in
the presence of the compound to the control (vehicle only).

Results are often presented as a percentage of inhibition at a specific concentration or as
IC50 values for significantly inhibited kinases.

Experimental Workflow for Selectivity Profiling
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The following diagram illustrates a typical workflow for assessing the selectivity of a drug
candidate like Vidofludimus.

Test Compound

(Vidofludimus)

Selectiiity Screening

Primary Target Assay Broad Kinase Panel Screen
(e.g., DHODH) (>100 kinases) (e.g., GPCRs, lon Channels)

Vo

Data Analysis
(IC50 / % Inhibition)

l

Generate Selectivity Profile

Other Off-Target Assays

Lead Optimization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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